molecular formula C8H6Br2O2 B031679 3,5-Dibromophenylacetic acid CAS No. 188347-49-1

3,5-Dibromophenylacetic acid

Cat. No. B031679
M. Wt: 293.94 g/mol
InChI Key: NTQNLWCPZSORSR-UHFFFAOYSA-N
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Description

3,5-Dibromophenylacetic acid is a chemical compound of interest due to its potential applications in various fields, including organic synthesis and materials science. Its unique structure, characterized by the presence of bromine atoms, makes it a versatile reagent for constructing more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 3,5-Dibromophenylacetic acid often involves bromination reactions. For example, a new synthesis route for 5,6-dimethylxanthenone-4-acetic acid involves dibromination steps similar to those that might be used in synthesizing 3,5-Dibromophenylacetic acid, highlighting the importance of regioselective coupling and cyclodehydration in such processes (Yang & Denny, 2009).

Molecular Structure Analysis

Molecular modeling and quantum mechanical studies, such as those conducted on related compounds, assist in understanding the molecular structure and the mechanism of polymerization or reactions involving phenylacetic acids. This approach helps elucidate the electronic structure and potential reactivity of 3,5-Dibromophenylacetic acid (Ferreira et al., 2012).

Chemical Reactions and Properties

Compounds like 3,5-Dibromophenylacetic acid exhibit specific reactivity patterns due to the presence of bromine atoms, which can undergo various organic reactions, including coupling reactions, nucleophilic substitutions, and electrophilic additions. The chemical properties are significantly influenced by the dibromination, as seen in the synthesis and applications of dibromoindoles (Parsons et al., 2011).

Scientific Research Applications

  • Neurological and Psychiatric Disorder Assessment : Mena, Aguado, and Yébenes (1984) found that 3,5-Dibromophenylacetic acid is used to measure monoamine metabolites in human cerebrospinal fluid. This is important for assessing neurological and psychiatric disorders (Mena, Aguado, & Yébenes, 1984).

  • Phototrigger in Biochemistry : According to Conrad, Givens, Weber, and Kandler (2000), it serves as a phototrigger with excitatory amino acids like l-glutamic acid and alpha-amino butyric acid (GABA) to extend the absorption range of the pHP chromophore (Conrad, Givens, Weber, & Kandler, 2000).

  • Role in Rett Syndrome : Perry, Dunn, Ho, and Crichton (1988) reported that 3,5-Dihydroxyphenylacetic acid, a related compound, is a central neurotransmitter metabolite found in normal concentrations in cerebrospinal fluid of patients with Rett syndrome (Perry, Dunn, Ho, & Crichton, 1988).

  • Studying Biogenic Amines Metabolism : Joseph, Kadam, and Risby (1981) noted its usefulness in studying the metabolism of three major biogenic amines, adaptable for studies on cerebrospinal fluid and brain tissue (Joseph, Kadam, & Risby, 1981).

  • Antisickling Agent in Erythrocytes : Walder, Zaugg, Iwaoka, Watkin, and Klotz (1977) discovered that Dibromoaspirin, which includes this compound, acts as a potent acylating agent of intracellular hemoglobin, increasing oxygen affinities of normal and sickle erythrocytes, and directly inhibiting erythrocyte sickling (Walder et al., 1977).

  • Agricultural Application : Burrell (1982) found that 3,5-D acts in potatoes by altering the host's response to infection, potentially helping to prevent potato common scab (Burrell, 1982).

  • Antibiotic Precursor : Pfeifer et al. (2001) identified 3,5-Dihydroxyphenylacetic acid as a possible product of a polyketide synthase reaction and a likely precursor of the antibiotic Balhimycin (Pfeifer et al., 2001).

  • Neuroprotective Agent : Kagiyama et al. (2004) showed that DBrT, an endogenous halogenated derivative of L-Phenylalanine, which includes 3,5-Dibromophenylacetic acid, shows promise as a neuroprotective agent in both in vitro and in vivo models of brain ischemia (Kagiyama et al., 2004).

Safety And Hazards

The safety symbols for 3,5-Dibromophenylacetic acid include GHS07, and the hazard statements include H319-H335-H302+H312+H332-H315 . The precautionary statements include P280-P301+P312-P362+P364 .

properties

IUPAC Name

2-(3,5-dibromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQNLWCPZSORSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415837
Record name 3,5-Dibromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromophenylacetic acid

CAS RN

188347-49-1
Record name 3,5-Dibromobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188347-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GM Sharma, B Vig, PR Burkholder - The Journal of Organic …, 1970 - ACS Publications
Hydrolysis of B with sulfuric acid in ethanolpro-duced three compounds having mp195, 192, and 121. The compound with mp 195 was confirmed to be dienone 2 by comparison with an …
Number of citations: 75 pubs.acs.org
S Kumar, YC Chang, KH Lai… - Current Medicinal …, 2021 - ingentaconnect.com
Background: Resveratrol, a natural polyphenol product, is used in plant defense from fungal and microbial aggression. It is found naturally, especially in plants such as grapes, peanuts, …
Number of citations: 14 www.ingentaconnect.com
BS Moore, K Walker, I Tornus, S Handa… - The Journal of …, 1997 - ACS Publications
The formation of the structurally novel, mono-substituted cycloheptane ring in ω-cycloheptyl fatty acids in Alicyclobacillus cycloheptanicus (formerly Bacillus cycloheptanicus) has been …
Number of citations: 34 pubs.acs.org
AA Joharapurkar, VV Dhote… - Journal of medicinal …, 2012 - ACS Publications
Thyroid hormones (THs) have diverse effects on metabolism and development. Consequently, significant metabolic changes are seen with variations in thyroid status in humans. 1 Early …
Number of citations: 34 pubs.acs.org
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Infectious diseases are a worldwide concern. The increase in the frequency of antibiotic resistance in pathogenic bacteria combined with the decline in the development of new …
Number of citations: 2 search.proquest.com
BA Gorshkov, OP Shestak, IA Gorshkova… - Chemistry of Natural …, 1992 - Springer
Synthesis of verongiaquinol and related compounds and study of their inhibiting action on rat brain Na + < Page 1 4O f I I ; I I ! 20 40 M Elution time~ min (M) Fig. 3. Elution …
Number of citations: 1 link.springer.com
WJ Muizebelt - 1967 - repository.ubn.ru.nl
It is well-known that halogens can be added to the double bond of a substituted ethylene to give 1, 2-dihalogenated products. The reaction can take place via two essentially different …
Number of citations: 2 repository.ubn.ru.nl
KD Walker - 1997 - search.proquest.com
The literature describes a variety of mutases which catalyze structural changes within one molecule, so that the net catalysis of these reactions results in only a regio-and/or …
Number of citations: 3 search.proquest.com
PN Kaul, SK Kulkarni - Drugs and Food from the Sea: Myth …, 1978 - University of Oklahoma
Number of citations: 0
M Sponge - Contributions-Institute of Marine Biology, University of …, 1972 - The Institute.
Number of citations: 0

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